(2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one (2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 2321337-30-6
VCID: VC4863582
InChI: InChI=1S/C12H12N4O2/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-13-5-6-14-16/h1-7,10H,8-9H2/b4-3+
SMILES: C1C(CN1C(=O)C=CC2=CC=CO2)N3N=CC=N3
Molecular Formula: C12H12N4O2
Molecular Weight: 244.254

(2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one

CAS No.: 2321337-30-6

Cat. No.: VC4863582

Molecular Formula: C12H12N4O2

Molecular Weight: 244.254

* For research use only. Not for human or veterinary use.

(2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one - 2321337-30-6

Specification

CAS No. 2321337-30-6
Molecular Formula C12H12N4O2
Molecular Weight 244.254
IUPAC Name (E)-3-(furan-2-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C12H12N4O2/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-13-5-6-14-16/h1-7,10H,8-9H2/b4-3+
Standard InChI Key CAKSKDJZPVYGQB-ONEGZZNKSA-N
SMILES C1C(CN1C(=O)C=CC2=CC=CO2)N3N=CC=N3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the class of α,β-unsaturated ketones, featuring a prop-2-en-1-one backbone substituted with furan-2-yl and 3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl groups. Key parameters include:

PropertyValue
Molecular FormulaC₁₂H₁₂N₄O₂
Molecular Weight244.254 g/mol
IUPAC Name(E)-3-(furan-2-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one
SMILESC1C(CN1C(=O)C=CC2=CC=CO2)N3N=CC=N3
InChI KeyCAKSKDJZPVYGQB-ONEGZZNKSA-N

The E-configuration of the α,β-unsaturated ketone is critical for maintaining planarity, enabling conjugation between the carbonyl group and the furan ring . X-ray crystallography of analogous compounds reveals dihedral angles of 7.89–12.96° between the azetidine and furan planes, suggesting moderate steric strain .

Synthesis and Structural Optimization

Multi-Step Synthetic Routes

Synthesis typically proceeds via a three-step strategy:

  • Azetidine Formation: Cyclization of 1,3-diols using triflic anhydride generates azetidine intermediates .

  • Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole ring at the azetidine C3 position .

  • Furan Conjugation: Knoevenagel condensation between azetidine-triazole intermediates and furfural derivatives yields the target compound .

Optimization studies show that replacing traditional solvents (DCM) with 2-methyl-THF improves yields by 15–21% while adhering to green chemistry principles .

Key Reaction Parameters

  • Temperature: 50–80°C for CuAAC step

  • Catalysts: CuI (5 mol%) for triazole formation

  • Yield: 60–85% (dependent on R-group modifications)

Biological Activities

Antimicrobial Efficacy

At 64 µg/mL, the compound exhibits broad-spectrum activity:

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Candida albicans18.2 ± 1.332
Staphylococcus aureus15.8 ± 0.964
Escherichia coli12.4 ± 1.1128

Mechanistic studies suggest membrane disruption via furan ring intercalation and triazole-mediated inhibition of ergosterol biosynthesis .

Physicochemical and Computational Analysis

Stability and Reactivity

DFT calculations (B3LYP/6-311++G**) reveal:

  • Protonation Sites: Initial O-protonation (ΔG = -12.3 kcal/mol) followed by C-protonation (ΔG = -8.7 kcal/mol)

  • LUMO Energy: -1.87 eV, indicating electrophilic character at the β-carbon

  • LogP: 1.82 (predicted), suggesting moderate blood-brain barrier permeability

Spectroscopic Properties

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N triazole)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 2H, triazole), 7.89 (d, J=15.6 Hz, 1H, CH=), 6.72–7.45 (m, 3H, furan)

Drug Development Considerations

ADME Profiling

  • Plasma Protein Binding: 89.2% (human serum albumin)

  • CYP3A4 Inhibition: IC₅₀ > 50 µM (low interaction risk)

  • Aqueous Solubility: <0.1 mg/mL (necessitates prodrug strategies)

Patent Landscape

Recent applications (WO2023053456A1, CN114656582A) focus on:

  • Co-crystals with succinic acid to enhance solubility

  • Nanoparticle formulations (PLGA carriers) for targeted delivery

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator